

# Application Note: Analysis of Cell Cycle Regulation using Fostriecin and Flow Cytometry

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## Compound of Interest

Compound Name: Forestine

Cat. No.: B13851600

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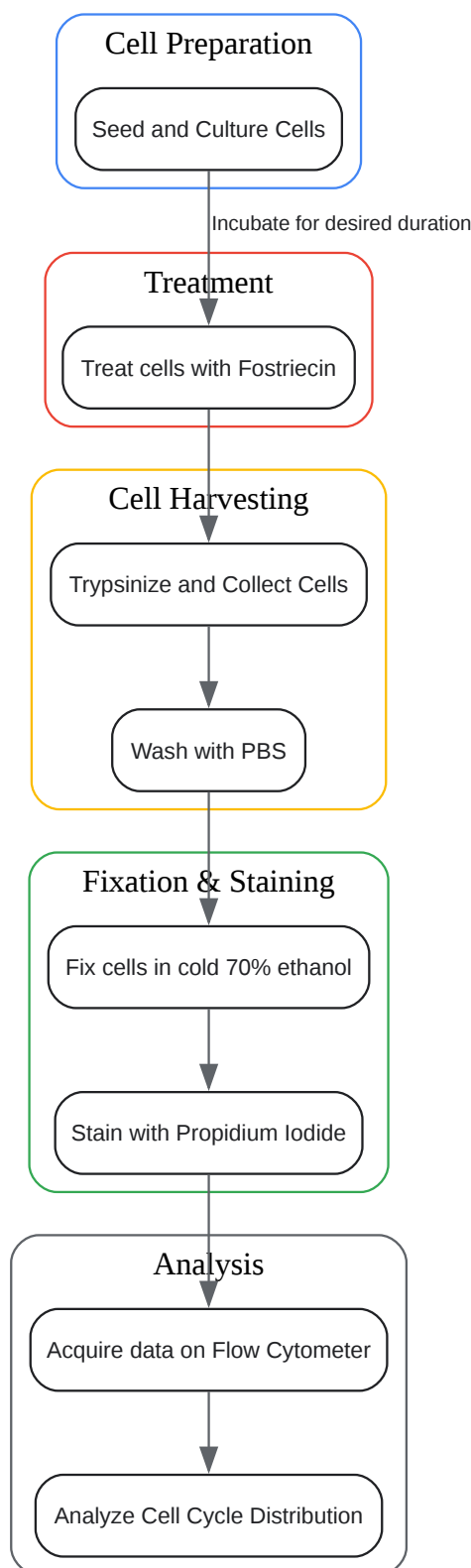
## Introduction

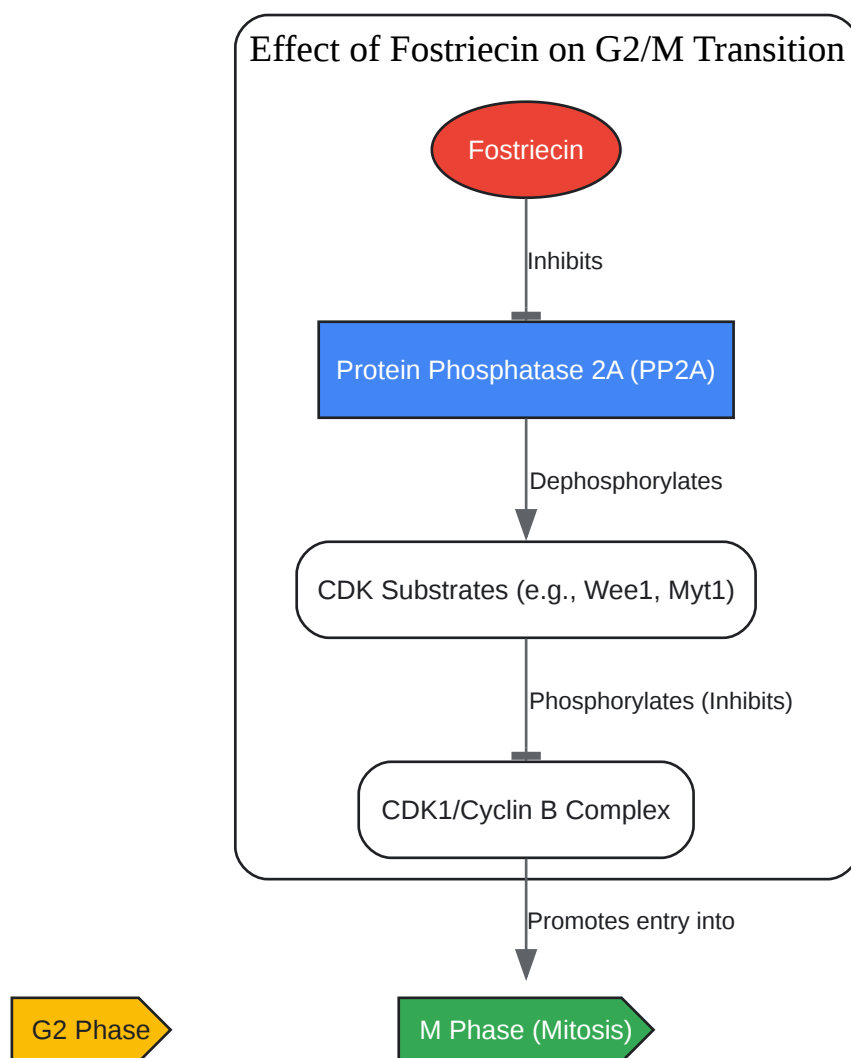
Fostriecin is a potent and specific inhibitor of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in regulating a multitude of cellular processes, including cell cycle progression.[1] By inhibiting PP2A, Fostriecin leads to the hyperphosphorylation of various downstream substrates, ultimately causing cell cycle arrest, typically at the G2/M phase.[2] This property makes Fostriecin a valuable tool for researchers and drug development professionals studying cell cycle checkpoints and their dysregulation in diseases such as cancer.

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells within a heterogeneous population.[3][4] When combined with fluorescent dyes that bind stoichiometrically to DNA, such as propidium iodide (PI), flow cytometry allows for the quantitative analysis of DNA content and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]

This application note provides a detailed protocol for the use of Fostriecin to induce cell cycle arrest and its analysis using flow cytometry.

## Experimental Workflow





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## References

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